

Evaluating the Specificity of VT02956 for LATS Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the LATS kinase inhibitor **VT02956** against other known inhibitors, focusing on specificity and potency. The information is intended to assist researchers in selecting the most appropriate tools for their studies of the Hippo signaling pathway.

Introduction to LATS Kinases and the Hippo Pathway

The Large Tumor Suppressor (LATS) kinases 1 and 2 are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway is implicated in various cancers. LATS kinases phosphorylate and inhibit the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent activation of growth-promoting genes. Consequently, inhibitors of LATS kinases are valuable research tools and potential therapeutic agents. **VT02956** has emerged as a potent LATS inhibitor. This guide evaluates its specificity in the context of other available LATS inhibitors.

Comparative Analysis of LATS Kinase Inhibitors

The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table



summarizes the reported IC50 values for **VT02956** and other LATS kinase inhibitors. It is crucial to note that IC50 values can vary depending on the experimental conditions, particularly the concentration of ATP used in the assay.

Inhibitor	LATS1 IC50 (nM)	LATS2 IC50 (nM)	Assay Conditions	Reference(s)
VT02956	0.76	0.52	In vitro kinase assay	[1]
TRULI	0.2	Not Reported	10 μM ATP	[2]
80	Not Reported	250 μM ATP	[2]	_
TDI-011536	More potent than TRULI	More potent than TRULI	Not specified	[3]
GA-017	4.10	3.92	Not specified	[4]
NIBR-LTSi	1.4	Not Reported	Caliper assay	[3]

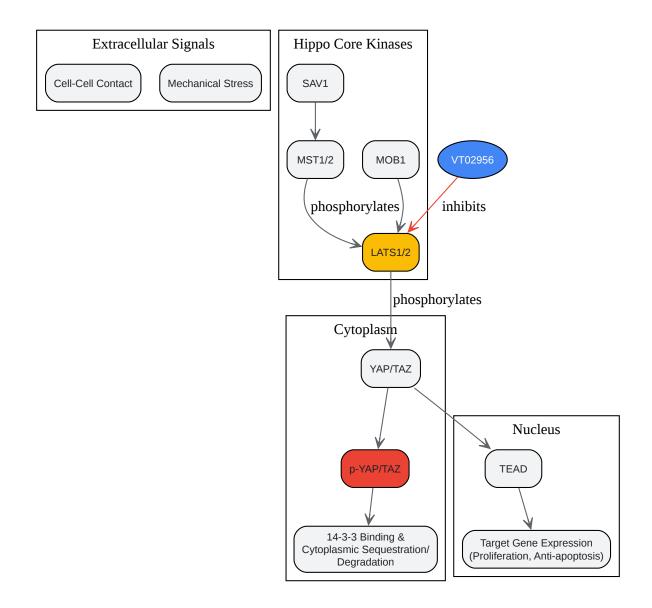
Note: A comprehensive, publicly available kinome-wide selectivity profile for **VT02956** was not identified during the preparation of this guide. Such a profile, often generated using platforms like KinomeScan, would provide a broader understanding of its off-target effects.

For comparison, selectivity data for other LATS inhibitors have been reported. For instance, in a screen against 314 kinases, 34 were found to bind more strongly to TRULI than to LATS1[2]. Another inhibitor, GA-017, was reported to have high potency against 16 out of 321 tested kinases. In contrast, a highly selective inhibitor, compound 5I, showed activity against only three off-target kinases out of a panel of 468[4]. This highlights the importance of comprehensive selectivity profiling when interpreting experimental results.

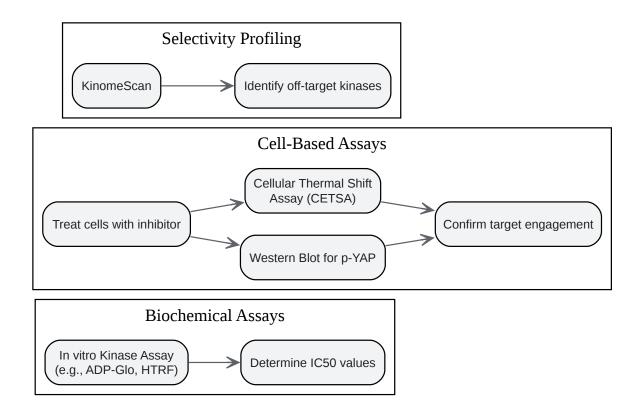
Signaling Pathway and Experimental Workflow

To understand the context of LATS kinase inhibition and the methods used to evaluate it, the following diagrams illustrate the Hippo signaling pathway and a typical experimental workflow for assessing inhibitor specificity.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Evaluating the Specificity of VT02956 for LATS Kinases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861315#evaluating-the-specificity-of-vt02956-for-lats-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com